N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
This compound belongs to the class of Schiff bases, which are characterized by the presence of a methylene group connected to a nitrogen atom
Preparation Methods
The synthesis of N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route for this compound involves the reaction of 3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzaldehyde with 4H-1,2,4-triazol-4-amine in the presence of a suitable catalyst .
Chemical Reactions Analysis
N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological applications, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine can be compared with other Schiff bases and triazole derivatives. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5’-methyl-3’-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
(E)-1-[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-15-3-6-17(7-4-15)26-10-9-25-18-8-5-16(11-19(18)24-2)12-22-23-13-20-21-14-23/h3-8,11-14H,9-10H2,1-2H3/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIMGSVYNSHTD-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=NN3C=NN=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=N/N3C=NN=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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